molecular formula C10H7ClF3N3O2S B1459102 Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate CAS No. 1623663-01-3

Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate

Cat. No.: B1459102
CAS No.: 1623663-01-3
M. Wt: 325.7 g/mol
InChI Key: SLOPGXYVCYQYGS-UHFFFAOYSA-N
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Description

“Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate” is a compound that contains a triazolo[4,3-a]pyridine nucleus . This nucleus is found in a variety of compounds with diverse biological activities . The compound is available for pharmaceutical testing .


Molecular Structure Analysis

The triazolo[4,3-a]pyridine nucleus in the compound contains two carbon and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with a triazolo[4,3-a]pyridine nucleus are known to undergo a variety of chemical reactions .

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives containing the trifluoromethyl moiety have been synthesized using microwave irradiation, exhibiting weak antifungal activity. These derivatives are characterized by NMR, MS, and elemental analysis, highlighting the compound's role in facilitating the development of new chemical entities with potential biological activities (Yang et al., 2015).
  • The structural assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2 provides insights into the molecular and supramolecular structures through X-ray diffractometry, demonstrating the compound's utility in coordination chemistry and potential applications in material science (Castiñeiras et al., 2018).

Biological Studies

  • A series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety was synthesized, showing significant antifungal and insecticidal activities. These compounds' biological assays indicated their potential as agricultural chemicals, with specific derivatives demonstrating high efficacy against various pests and fungi (Xu et al., 2017).
  • The development of novel acetamides bearing an 1,2,4-oxadiazole cycle in different positions on the [1,2,4]triazolo[4,3-a]pyridine core and their biological assessment reveal a methodological advancement in synthesizing functionally diverse derivatives with varied biological properties. The study also includes pharmacological activity predictions, emphasizing the compound's relevance in medicinal chemistry (Karpina et al., 2019).

Material Science and Advanced Applications

  • The acylation of heteroaromatic amines leading to the facile synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives via cyanoacetylation reactions showcases the compound's role in creating novel heterocyclic systems that could find applications in material science and organic electronics (Ibrahim et al., 2011).

Future Directions

The future directions for research on “Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse biological activities of compounds with a triazolo[4,3-a]pyridine nucleus , there is potential for the development of new medicines.

Mechanism of Action

The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of a drug. The presence of fluorine atoms can enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach its target .

Biochemical Analysis

Biochemical Properties

Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The interaction of this compound with these enzymes can lead to the modulation of their activity, thereby influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation . The compound’s impact on cell signaling pathways can lead to alterations in cellular behavior, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression . For instance, the binding of triazole derivatives to carbonic anhydrase can inhibit its activity, affecting the regulation of pH and ion balance in cells. Additionally, the compound’s interaction with receptors can modulate signaling pathways, influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that triazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others . The long-term effects of this compound on cellular function can include sustained enzyme inhibition, altered gene expression, and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For example, triazole derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, triazole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

methyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O2S/c1-19-7(18)4-20-9-16-15-8-6(11)2-5(3-17(8)9)10(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOPGXYVCYQYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C2N1C=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate
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Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate
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Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate
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Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate
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Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate
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Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate

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